G₂/M‑Phase Arrest Specificity vs. Patellazole G₁/S Arrest in the Same HCT‑116 Colon Tumor Model
When applied to HCT‑116 human colon tumor cells at 2.4 µM for 24 h, lissoclinolide induces a strong, irreversible arrest in the G₂/M phase without triggering apoptosis at 48 h [1]. In contrast, the patellazoles—co‑occurring macrolides from L. patella—cause immediate protein‑synthesis inhibition and arrest cells in G₁ and S phases, followed by apoptosis [2]. This orthogonal cell‑cycle blockade demonstrates that lissoclinolide cannot be replaced by patellazoles for applications requiring G₂/M‑specific arrest in colon carcinoma models.
| Evidence Dimension | Cell‑cycle phase arrested in HCT‑116 cells |
|---|---|
| Target Compound Data | G₂/M arrest (2.4 µM, 24 h); irreversible; no apoptosis at 48 h |
| Comparator Or Baseline | Patellazoles: G₁ and S arrest (nanomolar concentrations); apoptosis after extended treatment |
| Quantified Difference | Qualitative phase difference: G₂/M vs. G₁/S |
| Conditions | HCT‑116 human colon tumor cell line; lissoclinolide at 2.4 µM, 24 h exposure; patellazoles at nanomolar concentrations |
Why This Matters
Orthogonal cell‑cycle arrest phases mean the two compound classes are not functionally interchangeable in colon‑cancer mechanistic studies, and lissoclinolide’s irreversible G₂/M block offers a distinct tool for mitosis‑targeted screening cascades.
- [1] Richardson, A. D., Aalbersberg, W., & Ireland, C. M. (2004). A profile of the in vitro antitumor activity of lissoclinolide. Toxicology and Applied Pharmacology, 195(1), 55–61. View Source
- [2] Richardson, A. D., Aalbersberg, W., & Ireland, C. M. (2005). The patellazoles inhibit protein synthesis at nanomolar concentrations in human colon tumor cells. Anti-Cancer Drugs, 16(5), 533–541. View Source
